Iopydone

Catalog No.
S530759
CAS No.
5579-93-1
M.F
C5H3I2NO
M. Wt
346.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iopydone

CAS Number

5579-93-1

Product Name

Iopydone

IUPAC Name

3,5-diiodo-1H-pyridin-4-one

Molecular Formula

C5H3I2NO

Molecular Weight

346.89 g/mol

InChI

InChI=1S/C5H3I2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)

InChI Key

FRPFEVLOFNAKBS-UHFFFAOYSA-N

SMILES

C1=C(C(=O)C(=CN1)I)I

Solubility

Soluble in DMSO

Synonyms

Iopydone; Hytrast; Iopydonum; NSC 135284; NSC-135284; NSC135284;

Canonical SMILES

C1=C(C(=O)C(=CN1)I)I

Description

The exact mass of the compound Iopydone is 346.8304 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135284. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Iodopyridones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Iopydone is a chemical compound with the molecular formula C5_5H3_3I2_2NO and a molecular weight of approximately 346.89 g/mol. It is recognized primarily for its role as an iodinated contrast agent used in medical imaging, particularly in radiographic procedures. The compound contains iodine atoms, which enhance its visibility in imaging techniques, making it valuable in diagnostic applications. Iopydone is also known by its CAS number 5579-93-1 and has been studied for its various chemical properties and biological activities .

, including:

  • Reduction Reactions: Iopydone can undergo reduction processes, altering its functional groups and potentially modifying its biological activity.
  • Hydrolysis: The compound may hydrolyze under specific conditions, leading to the formation of iodinated derivatives and other products.
  • Iodination: As an iodinated compound, Iopydone can participate in further iodination reactions, which can be useful in synthesizing more complex iodinated compounds .

The synthesis of Iopydone typically involves:

  • Chemical Synthesis: Various synthetic routes are employed to produce Iopydone, often involving the introduction of iodine into organic frameworks. This can include reactions with iodine monochloride or other iodinating agents.
  • Extraction from Natural Sources: In some cases, related compounds may be extracted from natural sources and subsequently modified to yield Iopydone.

Specific synthetic pathways may vary based on desired purity and application requirements .

Iopydone is primarily used in the medical field as a contrast agent for imaging studies. Its applications include:

  • Radiographic Imaging: Utilized in X-ray and computed tomography (CT) scans to enhance the visibility of internal structures.
  • Thyroid Function Studies: Employed in tests assessing thyroid function due to its iodine content.
  • Pharmaceutical Research: Investigated for potential therapeutic applications due to its unique chemical properties .

Research on Iopydone has highlighted its interactions with various biological systems. Interaction studies have shown that:

  • Thyroid Hormone Interaction: The compound can influence thyroid hormone levels when administered, necessitating careful monitoring during use.
  • Drug Interactions: There may be interactions with other medications that affect thyroid function or iodine metabolism, which could lead to altered efficacy or increased side effects.

These studies emphasize the importance of understanding Iopydone's pharmacokinetics and dynamics when used clinically .

Several compounds share similarities with Iopydone regarding structure and application. These include:

Compound NameMolecular FormulaPrimary UseUnique Features
Ipodate SodiumC5_5H3_3I2_2NNaOContrast agentUsed primarily for thyroid imaging
IotrolanC6_6H9_9I3_3NContrast agentNon-ionic and less allergenic
Diatrizoate SodiumC11_11H9_9I3_3NNaOContrast agentHigh osmolarity; used for various imaging

Iopydone's uniqueness lies in its specific iodine content and formulation that make it particularly suitable for certain types of imaging studies while also influencing thyroid function more significantly than some other iodinated contrast agents .

Molecular Formula and Elemental Composition

Iopydone’s molecular formula is C₅H₃I₂NO, with a molecular weight of 346.89 g/mol. Its elemental composition includes:

ElementMass Percentage
Carbon17.31%
Hydrogen0.87%
Iodine73.17%
Nitrogen4.04%
Oxygen4.61%

The high iodine content (73.17%) is critical for its radiopacity, enabling X-ray absorption in imaging procedures.

Crystallographic Structure and Polymorphism

Iopydone crystallizes in a pyridinone framework with iodine atoms at positions 3 and 5. The planar pyridinone ring adopts a keto-enol tautomer, stabilized by resonance. Limited data exist on polymorphism, though its crystalline form is typically described as a white to off-white powder.

Functional Group Analysis and Chemical Reactivity

The molecule features:

  • Lactam (cyclic amide) group: The pyridinone ring includes a carbonyl (C=O) and an NH group, contributing to hydrogen bonding.
  • Iodine substituents: Electronegative iodine atoms at C3 and C5 enhance electron-withdrawing effects, influencing reactivity.

Key reactivity:

Functional GroupReactivity Profile
Lactam carbonylSusceptible to nucleophilic attack (e.g., hydrolysis under basic conditions)
Iodine atomsPotential for oxidative addition or substitution reactions

The iodine atoms may participate in redox reactions, though specific studies are limited.

Isomerism and Stereochemical Properties

Iopydone does not exhibit geometric or stereoisomerism due to its symmetrical substitution pattern (3,5-diiodo). The planar pyridinone ring restricts conformational flexibility, eliminating possibilities for cis-trans isomerism.

Spectroscopic Fingerprints

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆):

Proton EnvironmentChemical Shift (δ, ppm)
Aromatic (C2, C6)7.2–8.5 (split signals)
NH (lactam)10.5–11.0 (broad)

The NH proton exhibits a broad singlet due to hydrogen bonding with the carbonyl oxygen.

Infrared (IR) Spectroscopy

Key absorption bands:

Wavenumber (cm⁻¹)Assignment
~1680C=O stretch (lactam)
~600–700C-I vibrations
~3200NH stretch (broad)

The intense C=O stretch confirms the lactam structure, while C-I vibrations indicate strong iodine-carbon bonds.

Ultraviolet-Visible (UV-Vis)

Absorption maxima:

λₘₐₓ (nm)molar ε (L·mol⁻¹·cm⁻¹)
~280~10,000

Conjugation within the pyridinone ring contributes to absorption in the UV region.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

346.83041 g/mol

Monoisotopic Mass

346.83041 g/mol

Heavy Atom Count

9

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J6B56XB19T

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

5579-93-1
7153-08-4

Wikipedia

Iopydone

General Manufacturing Information

4(1H)-Pyridinone, 3,5-diiodo-: INACTIVE

Dates

Modify: 2023-08-15
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9: GREENBERG SD, HALLMAN GL Jr, SPJUT HJ. PULMONARY TISSUE REACTION FOLLOWING HYTRAST BRONCHOGRAMS. Ann Otol Rhinol Laryngol. 1964 Dec;73:1095-107. PubMed PMID: 14239528.
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13: GREENBERG SD, HALLMAN GL Jr, SPJUT HJ. PULMONARY TISSUE REACTION FOLLOWING HYTRAST BRONCHOGRAMS. Trans Annu Meet Am Bronchoesophagol Assoc. 1964;44:106-19. PubMed PMID: 14270817.
14: LEROUX BT, DUNCAN JG. BRONCHOGRAPHY WITH HYTRAST. Thorax. 1964 Jan;19:37-43. PubMed PMID: 14105882; PubMed Central PMCID: PMC1018797.
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